molecular formula C6H16NO4P B12517393 Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester CAS No. 653580-15-5

Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester

Cat. No.: B12517393
CAS No.: 653580-15-5
M. Wt: 197.17 g/mol
InChI Key: VNXZDLZJPHGELA-UHFFFAOYSA-N
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Description

Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a [1-(hydroxyamino)-2-methylpropyl] moiety and esterified with two methyl groups. This compound is part of the broader class of phosphonates, which are known for their stability and diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a solvent such as toluene or xylene and a catalyst like methyl iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes that recognize phosphate groups. The compound can act as a competitive inhibitor by mimicking the structure of natural phosphate substrates, thereby blocking the active site of the enzyme and preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester is unique due to its specific [1-(hydroxyamino)-2-methylpropyl] moiety, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable in specialized applications where its specific structural features are advantageous .

Properties

CAS No.

653580-15-5

Molecular Formula

C6H16NO4P

Molecular Weight

197.17 g/mol

IUPAC Name

N-(1-dimethoxyphosphoryl-2-methylpropyl)hydroxylamine

InChI

InChI=1S/C6H16NO4P/c1-5(2)6(7-8)12(9,10-3)11-4/h5-8H,1-4H3

InChI Key

VNXZDLZJPHGELA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(NO)P(=O)(OC)OC

Origin of Product

United States

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